Mestanolone

概要

説明

Mestanolone, also known as methylandrostanolone, is a synthetic anabolic-androgenic steroid. It is a derivative of dihydrotestosterone (DHT) and is known for its strong androgenic effects and weak anabolic effects. This compound was first synthesized in 1935 and introduced for medical use in the 1950s. It has been used to treat conditions such as male hypogonadism and androgen deficiencies .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of mestanolone involves several steps. One common method starts with 4-androstene-3,17-dione (4AD) as the raw material. The process includes:

Acid-catalyzed reaction: with triethyl orthoformate in an organic solvent such as low-carbon alcohols to obtain an etherate.

Grignard addition reaction: with a methyl-magnesium-halide reagent in an organic solvent to form the alcohol of 17α-methyl-5α-androstanes.

Hydrogenation: catalyzed by palladium charcoal to obtain the ketone of 3-ethyoxyl androstane.

Acid-catalyzed hydrolysis: in organic solvents to yield this compound crude product.

Refinement: with alcohol and decolorization using activated carbon to achieve high purity.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process ensures high product purity, good yield, and cost-effectiveness. The raw materials used are readily available, and the solvents are efficiently recovered to reduce production costs .

化学反応の分析

Types of Reactions: Mestanolone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different metabolites.

Reduction: Reduction of the 3-oxo group in this compound yields various products.

Hydroxylation: Microbial transformation can introduce hydroxyl groups at different positions on the steroid skeleton.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include cytochrome P450 monooxygenase systems in microorganisms.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Hydroxylation: Microbial enzymes, particularly from fungi, are used for regio- and stereo-selective hydroxylation.

Major Products:

- 17β-hydroxy-17α-methyl-5α-androsta-1-ene-3,11-dione

- 14α,17β-dihydroxy-17α-methyl-5α-androstan-3,11-dione

- 17β-hydroxy-17α-methyl-5α-androstan-1,14-diene-3,11-dione .

科学的研究の応用

Medical Applications

Mestanolone is primarily utilized in the treatment of male hypogonadism and androgen deficiencies. Its mechanism involves binding to androgen receptors, which promotes physiological responses such as increased muscle mass and strength. Key medical applications include:

- Treatment of Male Hypogonadism : this compound is effective in addressing testosterone deficiencies, helping to restore normal hormonal balance in affected individuals .

- Delayed Puberty : It has been used to treat delayed puberty in males, facilitating the onset of secondary sexual characteristics .

- Potential Use in Women's Health : Ongoing research investigates its efficacy in treating conditions like breast cancer and postmenopausal osteoporosis, although these applications are not yet firmly established .

Performance Enhancement

In athletic circles, this compound is sought after for its performance-enhancing effects, particularly in bodybuilding. Its properties include:

- Muscle Growth : By promoting protein synthesis and inhibiting protein breakdown, this compound can facilitate significant muscle gains .

- Strength Improvement : Users often report enhanced strength and endurance, which can provide a competitive edge in various sports .

- Psychological Effects : The drug may also influence psychological factors such as aggression and focus during training or competition .

However, it is crucial to note that the non-medical use of this compound is banned in many sports due to health risks and ethical concerns regarding doping.

Scientific Research Applications

This compound has been the subject of various research studies aimed at understanding its pharmacological effects and potential therapeutic benefits:

- Pharmacodynamics Studies : Research has focused on its binding affinity to androgen receptors and its anabolic versus androgenic effects. Studies indicate that while this compound exhibits strong androgenic properties, its anabolic effects are relatively weak compared to other anabolic steroids .

- Metabolite Profiling : Studies have identified metabolites of this compound that assist in doping control and forensic analysis, particularly in equine sports where it has been used illicitly . Understanding these metabolites helps refine testing protocols for performance-enhancing drugs.

Safety and Side Effects

Despite its applications, this compound poses significant health risks:

- Liver Toxicity : Long-term use can lead to hepatotoxicity, necessitating careful monitoring of liver function during treatment .

- Cardiovascular Risks : Users may experience increased risk of cardiovascular complications due to changes in lipid profiles associated with anabolic steroid use .

- Hormonal Imbalance : Prolonged use can lead to testosterone suppression and other hormonal imbalances, which may result in adverse effects such as infertility or mood disorders .

Case Studies

Several case studies highlight the implications of this compound use:

- A study involving athletes reported significant increases in muscle mass and strength but also noted severe side effects including liver dysfunction and hormonal imbalances .

- Research on equine athletes demonstrated the detection of this compound metabolites post-administration, leading to stricter regulations and testing protocols within competitive horse racing environments .

作用機序

Mestanolone exerts its effects by mimicking natural androgens. It binds to androgen receptors within the body’s cells, triggering physiological responses that lead to increased muscle mass, improved strength, and rapid fat loss. The compound promotes protein synthesis, inhibits protein breakdown, and regulates fat metabolism. These actions contribute to its anabolic properties, making it valuable in strength training and bodybuilding .

類似化合物との比較

Androstanolone (Dihydrotestosterone; DHT): Mestanolone is similar to androstanolone but is orally active.

Mesterolone: Another synthetic derivative of DHT, used for similar purposes but with different pharmacokinetics.

Oxandrolone: An anabolic steroid with a different structure but similar anabolic effects.

Uniqueness: this compound is unique due to its strong androgenic effects and weak anabolic effects. Unlike other anabolic steroids, it does not convert to estrogen, reducing the risk of estrogenic side effects such as gynecomastia. Its oral activity also distinguishes it from other similar compounds .

特性

CAS番号 |

521-11-9 |

|---|---|

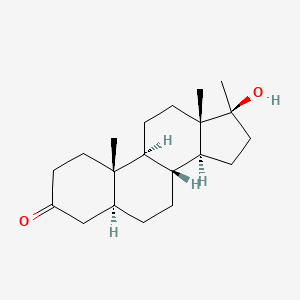

分子式 |

C20H32O2 |

分子量 |

304.5 g/mol |

IUPAC名 |

(10S,13S,17S)-17-hydroxy-10,13,17-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h13,15-17,22H,4-12H2,1-3H3/t13?,15?,16?,17?,18-,19-,20-/m0/s1 |

InChIキー |

WYZDXEKUWRCKOB-SCWDVOOWSA-N |

SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4(C)O)C |

異性体SMILES |

C[C@]12CCC(=O)CC1CCC3C2CC[C@]4(C3CC[C@]4(C)O)C |

正規SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4(C)O)C |

外観 |

Solid powder |

melting_point |

192.5 °C |

Key on ui other cas no. |

521-11-9 |

ピクトグラム |

Irritant; Health Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

(17beta)-isomer of mestanolone (5beta,17alpha)-isomer of mestanolone (5beta,17beta)-isomer of mestanolone 17 alpha-methyl-17 beta-hydroxy-5 alpha-androstan-3-one 17 alpha-methyl-5 alpha-dihydrotestosterone 17 alpha-methylandrostan-17 beta-ol-3-one 17 beta-hydroxy-17-methyl-5 alpha-androstan-3-one 17-methyldihydrotestosterone 17alpha-methyl-DHT 17alpha-methyldihydrotestosterone 17beta-hydroxy-17alpha-methyl-5alpha-androstan-3-one mestaline mestanolone methylandrostanolone |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。